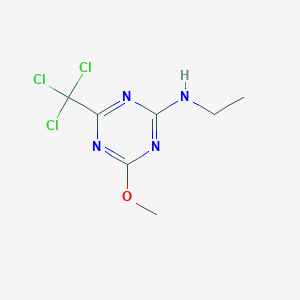
2-Pentanone, 4-(acetyloxy)-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 4-(acetyloxy)-3-methylene-: is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) and an acetyloxy group attached to the pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 4-(acetyloxy)-3-methylene- typically involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where 2-pentanone is reacted with acetic acid or acetic anhydride under optimized conditions to yield the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Pentanone, 4-(acetyloxy)-3-methylene- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 2-pentanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
Aplicaciones Científicas De Investigación
2-Pentanone, 4-(acetyloxy)-3-methylene- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 4-(acetyloxy)-3-methylene- involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
2-Pentanone: A simpler ketone without the acetyloxy and methylene groups.
4-Penten-2-one: Contains a double bond in the pentanone structure.
3-Methyl-2-pentanone: A methyl-substituted derivative of 2-pentanone.
Propiedades
Número CAS |
169690-08-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(3-methylidene-4-oxopentan-2-yl) acetate |
InChI |
InChI=1S/C8H12O3/c1-5(6(2)9)7(3)11-8(4)10/h7H,1H2,2-4H3 |
Clave InChI |
XFOFCUSFWRHFCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)

